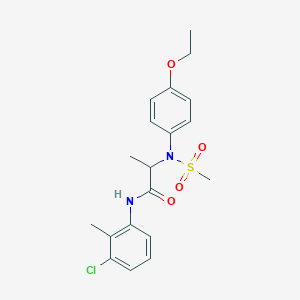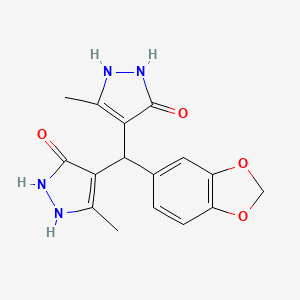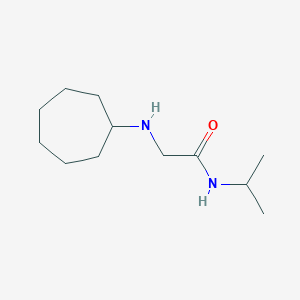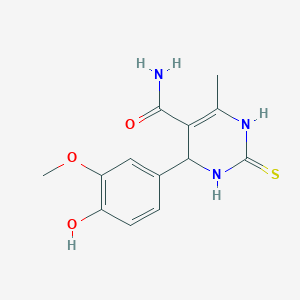![molecular formula C20H29N3O7 B3972095 2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3972095.png)
2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate
Overview
Description
2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate, also known as DMNPBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPBO is a morpholine derivative that has a unique chemical structure and possesses several interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate is not fully understood, but it is believed to act as a competitive antagonist at certain types of receptors, including the nicotinic acetylcholine receptor and the 5-HT3 receptor. This compound has also been shown to modulate the activity of voltage-gated ion channels, including the sodium and potassium channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the potentiation of GABAergic transmission. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate in lab experiments is its high selectivity for certain types of receptors, making it a useful tool for studying specific receptor-ligand interactions. This compound is also highly fluorescent, making it a useful probe for imaging biological systems. However, this compound has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate, including its use as a tool for investigating the mechanisms of drug action, the development of new fluorescent probes for imaging biological systems, and the investigation of its potential therapeutic applications. Further research is also needed to fully understand the mechanisms of action of this compound and its potential side effects. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Scientific Research Applications
2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate has several potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems, as a ligand for studying receptor-ligand interactions, and as a tool for investigating the mechanisms of drug action. This compound has been used extensively in the field of neuroscience, where it has been shown to be a useful tool for studying the function of neurotransmitter receptors.
properties
IUPAC Name |
2,6-dimethyl-4-[1-[(2-nitrophenyl)methyl]piperidin-4-yl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3.C2H2O4/c1-14-11-20(12-15(2)24-14)17-7-9-19(10-8-17)13-16-5-3-4-6-18(16)21(22)23;3-1(4)2(5)6/h3-6,14-15,17H,7-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMANMHYFDVYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3972012.png)


![4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3972065.png)


![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}pyridine oxalate](/img/structure/B3972099.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3972110.png)


![1-[1-(3-chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972131.png)